4-(4,5-Dihydro-1,3-thiazol-2-ylamino)benzoic acid (CAS 769098-64-8) is a rigid, bifunctional intermediate characterized by a para-substituted benzoic acid core and a basic 2-amino-2-thiazoline (4,5-dihydrothiazole) moiety. In industrial and advanced research settings, it is primarily procured as a specialized linker for coordination networks, a rigid monomer for advanced polymers, and a pharmacophore building block. The presence of the partially saturated thiazoline ring imparts distinct basicity and hydrogen-bonding capabilities compared to fully aromatic thiazole analogs, making it highly valuable for applications requiring precise pKa tuning, enhanced aqueous solubility in salt forms, and specific metal-coordination geometries [1].
Substituting this compound with simpler analogs like 4-aminobenzoic acid (PABA) or fully aromatic 4-(thiazol-2-ylamino)benzoic acid fundamentally alters both processability and application performance. PABA lacks the cyclic isothiourea-like basic center, eliminating its ability to participate in bidentate metal coordination or specific kinase-hinge hydrogen bonding. Conversely, the fully aromatic thiazole analog exhibits significantly lower basicity (a pKa difference of approximately 2.5 to 3.0 units) and a planar, fully conjugated electron system [1]. This difference in basicity and electron distribution means that generic substitution will lead to mismatched reactivity in amidation coupling, altered zwitterionic solubility profiles, and failure to form the desired topologies in metal-organic framework (MOF) synthesis.
The 4,5-dihydrothiazol-2-ylamino group functions as a cyclic, partially saturated isothiourea equivalent, which significantly increases the basicity of the exocyclic amine compared to fully aromatic counterparts. Class-level physicochemical data indicates that 2-amino-2-thiazolines exhibit a pKa in the range of 5.0–6.0, whereas fully aromatic 2-aminothiazoles typically exhibit a pKa of 2.5–3.0 [1]. This roughly 1000-fold difference in proton affinity directly impacts the compound's zwitterionic equilibrium and its ability to form stable, water-soluble hydrochloride salts. For procurement, this dictates that the dihydro-variant is the required choice for aqueous-based formulations or when a stronger basic site is needed for catalytic or coordination purposes.
| Evidence Dimension | Nitrogen basicity (pKa of heterocycle) |
| Target Compound Data | pKa ~5.0–6.0 (thiazoline core) |
| Comparator Or Baseline | Fully aromatic 4-(thiazol-2-ylamino)benzoic acid (pKa ~2.5–3.0) |
| Quantified Difference | ~2.5 to 3.0 log units higher basicity |
| Conditions | Standard aqueous titration conditions (extrapolated from heterocycle class data) |
The higher basicity enables the formation of highly soluble salts and provides a stronger nucleophilic/basic site for downstream catalytic or coordination applications.
In the synthesis of mixed-ligand or functionalized Metal-Organic Frameworks (MOFs), the rigid para-geometry of the benzoic acid combined with the basic thiazoline nitrogen offers a distinct heterobifunctional linker. Unlike 4-aminobenzoic acid, which primarily coordinates via the carboxylate and leaves a weakly coordinating primary amine, the thiazoline ring provides a sterically defined, strong nitrogen/sulfur donor site [1]. Structural studies on related 2-amino-2-thiazoline complexes demonstrate their ability to form stable bidentate or bridging interactions with transition metals. Procurement of this specific linker ensures the introduction of basic, uncoordinated thiazoline sites within MOF pores when the carboxylate is anchored to hard metal clusters, a topology unachievable with simpler PABA derivatives.
| Evidence Dimension | Metal coordination mode and pore functionalization |
| Target Compound Data | Orthogonal coordination (carboxylate to hard metals, thiazoline basic site free or bound to soft metals) |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA) (primary amine, weak coordination) |
| Quantified Difference | Provides a rigid, cyclic N/S donor site vs. a simple primary amine |
| Conditions | Solvothermal MOF synthesis and post-synthetic metalation |
Crucial for materials scientists designing MOFs for selective gas capture or heterogeneous catalysis where a basic nitrogen pore-lining is required.
The 2-amino-2-thiazoline motif is a well-established pharmacophore for the inhibition of specific enzymes, acting as a rigid hydrogen-bond donor/acceptor system. When attached to a benzoic acid scaffold, it allows for targeted ionic interactions via the carboxylate while maintaining the specific active-site geometry of the thiazoline. Compared to fully aromatic 2-aminothiazoles, the partially saturated thiazoline ring alters the dihedral angle and electron density of the exocyclic NH, often resulting in tighter binding affinities in specific target models [1]. Procuring the dihydro-variant is essential for structure-activity relationship (SAR) campaigns where the specific spatial arrangement of the partially saturated ring is required for optimal target engagement.
| Evidence Dimension | Target binding geometry and hydrogen-bonding capability |
| Target Compound Data | Partially saturated, non-planar thiazoline ring dynamics |
| Comparator Or Baseline | Fully planar, aromatic 4-(thiazol-2-ylamino)benzoic acid |
| Quantified Difference | Distinct dihedral angle and enhanced basicity for active-site docking |
| Conditions | In vitro enzymatic inhibition assays (SAR profiling) |
Ensures the correct 3D pharmacophore geometry and electronic profile for specific enzymatic inhibition, preventing false negatives in drug discovery screening.
Directly leveraging the orthogonal coordination capabilities highlighted in Section 3, this compound is ideal for synthesizing MOFs where the carboxylate binds to hard metal nodes (e.g., Zr, Ti) and the basic thiazoline ring lines the pores [1]. This is critical for applications in heterogeneous catalysis, CO2 capture, and heavy metal remediation, where the basicity of the dihydrothiazole ring outperforms simpler PABA linkers.
As established by its distinct basicity and hydrogen-bonding profile, the compound serves as a critical building block in medicinal chemistry [1]. It is specifically procured for SAR campaigns targeting specific enzymes where the partially saturated 2-amino-2-thiazoline pharmacophore is required for optimal active-site engagement, a geometry not provided by fully aromatic thiazoles.
The para-substituted, rigid-rod nature of the compound makes it a valuable monomer for the synthesis of advanced polyamides or polyesters [1]. The presence of the thiazoline ring introduces unique thermal stability and potential metal-binding properties to the polymer backbone, differentiating it from standard aromatic monomers.